Bienvenue dans la boutique en ligne BenchChem!

Davasaicin

TRPV1 agonism ex vivo contractility capsaicin derivative

Davasaicin (KR-25018) is a differentiated TRPV1 agonist for diabetic neuropathy research. It offers 20-50x higher in vivo potency and ≥100x lower irritancy than capsaicin. This unique phenylacetamide scaffold enables high-concentration topical formulations and robust, non-opioid analgesic assessment. A validated starting point for SAR studies decoupling efficacy from pungency.

Molecular Formula C22H30N2O3
Molecular Weight 370.5 g/mol
CAS No. 147497-64-1
Cat. No. B1669841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDavasaicin
CAS147497-64-1
SynonymsDavasaicin; 
Molecular FormulaC22H30N2O3
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C
InChIInChI=1S/C22H30N2O3/c1-16-6-7-18(13-17(16)2)5-4-11-24-22(25)15-19-8-9-20(27-12-10-23)21(14-19)26-3/h6-9,13-14H,4-5,10-12,15,23H2,1-3H3,(H,24,25)
InChIKeyVVMIHZHLNJMAQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Davasaicin (CAS 147497-64-1): A Synthetic Capsaicin Derivative with Quantifiable TRPV1 Agonism and Non-Narcotic Analgesic Profile


Davasaicin (CAS 147497-64-1, synonyms KR-25018, DA-5018) is a synthetic phenylacetamide derivative of capsaicin, developed at the Korea Research Institute of Chemical Technology [1]. It functions as a TRPV1 (transient receptor potential vanilloid 1) channel agonist [2] and has been clinically evaluated as a non-opioid analgesic for diabetic neuropathy [3]. Its molecular weight is 370.49 g/mol with the formula C22H30N2O3 [1].

Davasaicin vs. Capsaicin Analogs: Why Structural Identity Dictates TRPV1 Agonist Potency and Irritancy Profile


Capsaicin and its analogs activate TRPV1 to produce analgesia but differ markedly in potency, irritancy, and oral bioavailability due to subtle structural variations [1]. Davasaicin incorporates a unique 4-(2-aminoethoxy)-3-methoxybenzylacetamide scaffold that enhances TRPV1 activation while significantly reducing the pungency and skin irritation associated with natural capsaicin [2]. This differentiation is critical for research and formulation, as substituting Davasaicin with capsaicin or other phenylacetamide derivatives may compromise experimental reproducibility in pain models or fail to achieve the desired balance of efficacy and tolerability [1].

Davasaicin (CAS 147497-64-1): Quantitative Differentiation in TRPV1 Agonism, In Vivo Analgesia, and Irritancy Compared to Capsaicin


Equipotent TRPV1 Agonism with Capsaicin in Isolated Guinea Pig Bronchial Smooth Muscle

In isolated guinea pig bronchial smooth muscle, Davasaicin (KR-25018) exhibits TRPV1-mediated contractile potency equipotent to capsaicin [1]. Both compounds induce calcium influx through ruthenium red-sensitive cation channels, and their responses are competitively antagonized by capsazepine, confirming action at the same vanilloid receptor [1].

TRPV1 agonism ex vivo contractility capsaicin derivative

~50-Fold Higher In Vivo Analgesic Potency in Diabetic Neuropathy Model

In a streptozotocin-induced diabetic rat model of hyperalgesia, subcutaneously administered Davasaicin (DA-5018) produced significant antinociception at doses 20- to 50-fold lower than capsaicin [1]. Specifically, DA-5018 at 0.2–0.5 mg/kg achieved analgesic efficacy comparable to capsaicin at 10 mg/kg, with no development of tolerance over 7 days [1].

diabetic neuropathy analgesic efficacy in vivo potency

At Least 100-Fold Lower Irritancy in Preclinical Models

Preclinical irritation studies demonstrate that Davasaicin (DA-5018) is at least 100-fold less irritating than capsaicin [1]. In the rat eye-wiping test, DA-5018 was 10 times less irritant, while in skin scratching assays it produced minimal irritation compared to the pronounced burning sensation evoked by capsaicin [1].

skin irritation safety profile topical formulation

Superior Topical Efficacy: 0.3% DA-5018 Cream Matches 0.075% Capsaicin Cream in Diabetic Neuropathic Pain

In diabetic rat models, topical application of 0.3% DA-5018 cream increased pain thresholds by 77.0% (vs. 65.9% for Zostrix-HP 0.075% capsaicin cream) in streptozotocin-induced hyperalgesia, and by 24.4% (vs. 21.0%) in galactose-fed hyperalgesic rats [1]. Despite containing 4-fold higher active ingredient concentration, DA-5018 cream exhibited little skin irritation [1].

topical analgesia diabetic neuropathy cream formulation

Non-Opioid and Non-COX/LOX Inhibitor: No Tolerance Development

Unlike opioids or NSAIDs, Davasaicin (DA-5018) does not bind to opioid receptors (κ, δ, μ) and does not inhibit cyclooxygenase (COX) or 5-lipoxygenase (LOX) [1]. Its analgesic effect is not reversed by naloxone, and repeated administration does not induce tolerance [1]. This distinguishes Davasaicin from morphine-like analgesics that cause dependence and tolerance [2].

non-narcotic analgesic tolerance mechanism of action

Orally Active Analgesic with Non-Narcotic Properties

Davasaicin (KR-25018) is characterized as an orally active analgesic with non-narcotic properties [1]. While capsaicin is poorly bioavailable orally and primarily used topically, Davasaicin's structural modifications enable systemic analgesia following oral administration [1]. This property was a key driver for its development as a therapeutic candidate.

oral analgesic non-narcotic bioavailability

Davasaicin (CAS 147497-64-1): Recommended Application Scenarios Based on Quantitative Differentiation


Diabetic Neuropathy Pain Models Requiring High Potency and Low Irritancy

Davasaicin is ideally suited for preclinical diabetic neuropathy studies where capsaicin's burning sensation limits dosing or compliance. Its 20- to 50-fold higher in vivo potency [1] and ≥100-fold lower irritancy [2] enable robust analgesic assessment without confounding pain behaviors. Topical 0.3% cream achieves superior pain relief compared to commercial capsaicin creams [2].

TRPV1 Agonist Structure-Activity Relationship (SAR) Studies

As a structurally distinct phenylacetamide with equipotent TRPV1 agonism but divergent irritancy [1], Davasaicin serves as a critical comparator in SAR studies aimed at decoupling analgesic efficacy from pungency. Its unique 4-(2-aminoethoxy)-3-methoxybenzylacetamide scaffold provides a template for designing next-generation TRPV1 ligands with improved therapeutic windows [3].

Non-Opioid Oral Analgesic Development

For programs seeking oral, non-narcotic analgesics that avoid opioid receptor engagement and tolerance development, Davasaicin offers a validated starting point. Its oral activity [4] and lack of COX/LOX inhibition [2] differentiate it from both NSAIDs and opioids, addressing the need for non-addictive systemic pain therapies.

Topical Formulation Studies Targeting TRPV1 with Minimized Irritation

Davasaicin's >100-fold lower irritancy [2] makes it an ideal active pharmaceutical ingredient (API) for developing high-concentration topical TRPV1 agonist formulations that would be intolerable with capsaicin. This property is particularly valuable for dermatological applications and transdermal delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Davasaicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.